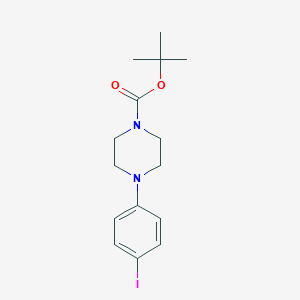

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21IN2O2 and a molecular weight of 388.25 g/mol. It is typically stored in a dark place at room temperature. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of N-Boc-piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate in acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine atom in the para-position of the phenyl ring enables participation in palladium- and copper-catalyzed cross-coupling reactions. These reactions are critical for modifying the aromatic ring without disturbing the piperazine backbone.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis (1–3 mol%) in toluene/water mixtures (3:1) at 80–100°C. Yields range from 70–95% depending on substituent electronic effects .

-

Buchwald-Hartwig Amination: Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

Comparative Reaction Conditions:

| Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80°C | 85–95 |

| Ullmann-type Coupling | CuI, L-proline | DMF | 100°C | 65–75 |

Functional Group Transformations

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen allows controlled deprotection and subsequent functionalization.

Key Transformations:

-

Boc Deprotection: Treatment with HCl in dioxane (4 M, 0°C to rt) removes the Boc group, yielding the free piperazine intermediate. This reactive species undergoes:

Example Pathway:

-

Boc deprotection → 4-(4-iodophenyl)piperazine.

-

Acylation with benzoyl chloride → N-benzoyl-4-(4-iodophenyl)piperazine (85% yield) .

Halogen Exchange and Radiolabeling

The iodine substituent undergoes isotopic exchange for applications in radiopharmaceuticals:

-

Radioiodination: Reacts with Na[¹²⁵I] in the presence of chloramine-T (pH 5.5) to produce radiolabeled analogs for imaging studies .

-

Nucleophilic Aromatic Substitution: Iodine can be replaced by fluorine using KF/CuI in DMF at 150°C under microwave irradiation .

Stability and Reactivity Considerations

-

Thermal Stability: Decomposes above 200°C, limiting high-temperature applications .

-

Solvent Compatibility: Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes slowly in aqueous acidic/basic conditions .

Case Studies in Drug Development

-

GPR119 Agonists: Serves as a precursor for triazolo-piperazine derivatives targeting type 2 diabetes .

-

Neurological Agents: Functionalized via Suzuki coupling to create dopamine D₃ receptor modulators .

This compound’s reactivity profile underscores its utility in constructing complex pharmacophores and materials. Its iodine atom and Boc-protected amine enable diverse transformations, making it indispensable in medicinal chemistry and radiopharmaceutical research.

Applications De Recherche Scientifique

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate has several scientific research applications:

Synthesis of Biologically Active Compounds: It serves as an important intermediate in the synthesis of biologically active benzimidazole compounds.

Organic Intermediate in Structural Analysis: It is used as an organic intermediate in structural analysis, with techniques like X-ray diffraction and DFT calculations employed to confirm its structure and investigate molecular stability.

Pharmacologically Useful Core Synthesis: It is utilized in generating pharmacologically useful cores, highlighting its role in developing new drugs.

Corrosion Inhibition: The compound has demonstrated significant potential in inhibiting corrosion in steel, particularly in acidic environments.

Asymmetric Deprotonation in Medicinal Chemistry: It has been used in asymmetric deprotonation processes, leading to the synthesis of chiral intermediates for medicinal applications.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and the molecular structure of the final product derived from this compound.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate can be compared with similar compounds such as:

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The unique iodine atom in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Activité Biologique

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may act as a selective antagonist or agonist depending on the target receptor, influencing various physiological processes such as mood regulation and neuroprotection .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values ranging from 10 to 50 µM .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate serotonin receptors could position it as a candidate for antidepressant therapies. Additionally, studies have shown that it can enhance cognitive functions in animal models, indicating possible benefits in conditions like Alzheimer's disease .

Case Studies

Propriétés

IUPAC Name |

tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWJTZMYSLZILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383731 | |

| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151978-66-4 | |

| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.